Roccellic acid

描述

属性

IUPAC Name |

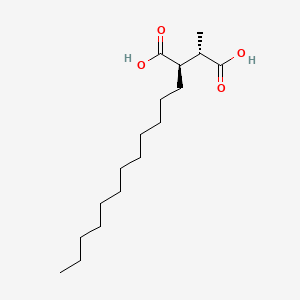

(2R,3S)-2-dodecyl-3-methylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-15(17(20)21)14(2)16(18)19/h14-15H,3-13H2,1-2H3,(H,18,19)(H,20,21)/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADNMISJDLVPCK-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC[C@H]([C@H](C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29838-46-8 | |

| Record name | Rocellic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029838468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ROCCELLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEL38V7F67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Characterization of Roccellic Acid: A Historical and Technical Guide

Abstract

Rocellic acid, a C17 aliphatic acid, represents one of the early discoveries in the field of lichen chemistry. First isolated in the mid-19th century, its journey from a crude natural extract to a fully characterized molecule with a defined stereochemistry spans over a century of scientific advancement. This technical guide provides an in-depth history of the discovery of Roccellic acid from its natural lichen sources, detailing the key scientific milestones, experimental protocols for its extraction and purification, and its physicochemical and spectroscopic characterization. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering a comprehensive overview of this historically significant lichen metabolite.

Introduction

Lichens, symbiotic organisms of fungi and algae or cyanobacteria, are prolific producers of unique secondary metabolites, many of which possess interesting biological activities. The study of these "lichen acids" has a rich history, dating back to the pioneering days of organic chemistry. Among these compounds, this compound holds a significant place. It was first described in the 19th century as a chemical constituent of the lichen Roccella tinctoria[1]. This guide traces the historical path of its discovery, from initial extraction to the elucidation of its complex structure.

The Historical Timeline of Discovery

The discovery of this compound can be traced back to the mid-19th century, a period of burgeoning interest in the chemical constituents of natural organisms.

-

1862: Initial Isolation by Merck: The German chemist Georg Franz Merck is credited with the first isolation of this compound in 1862. He extracted the compound from the lichen Roccella fuciformis. The name "this compound" is derived from the genus of the lichen from which it was first obtained.

-

Early 20th Century: Further Occurrences: Following its initial discovery, this compound was identified in a variety of other lichen species, primarily within the Roccella genus, including Roccella montagnei. These findings were crucial in establishing this compound as a characteristic metabolite of this group of lichens.

-

1962: Elucidation of the Absolute Configuration by Åkermark: For over a century, the precise three-dimensional structure of this compound remained unknown. In 1962, the Swedish chemist Björn Åkermark conducted seminal work that established the absolute configuration of the two chiral centers in the molecule. Through a series of chemical degradation studies and comparisons with compounds of known stereochemistry, Åkermark definitively assigned the (2R, 3S) configuration to naturally occurring (+)-Roccellic acid.

Physicochemical and Spectroscopic Data

The comprehensive characterization of a natural product relies on the meticulous documentation of its physical and spectral properties. The data for this compound are summarized below.

Quantitative Data Summary

| Property | Value | Source Lichen(s) |

| Molecular Formula | C₁₇H₃₂O₄ | Roccella tinctoria, Roccella montagnei |

| Molecular Weight | 300.43 g/mol | Roccella tinctoria, Roccella montagnei |

| Melting Point | 131-132 °C | Roccella montagnei |

| Specific Rotation ([α]D) | +17.4° (c=2.1, Chloroform) | Roccella montagnei |

| Yield | ~0.8% of dry lichen weight | Roccella montagnei[2] |

Spectroscopic Data

Modern spectroscopic techniques have been instrumental in confirming the structure of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound provides key information about the arrangement of protons in the molecule. The spectrum shows a triplet at approximately 0.88 ppm corresponding to the terminal methyl group of the dodecyl chain. A complex multiplet between 1.25 and 1.65 ppm arises from the methylene protons of the long alkyl chain. The methine protons at the chiral centers (C2 and C3) appear as multiplets around 2.5-2.8 ppm. The acidic protons of the two carboxyl groups typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm, and are exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for all 17 carbon atoms in the molecule. The carbonyl carbons of the two carboxylic acid groups are observed at the downfield end of the spectrum, typically in the range of 175-185 ppm. The carbons of the long dodecyl chain produce a series of signals in the aliphatic region (14-40 ppm). The methine carbons at the chiral centers (C2 and C3) resonate at approximately 45-55 ppm.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. In electrospray ionization (ESI) mass spectrometry, this compound typically forms a deprotonated molecule [M-H]⁻ at an m/z of 299.2.

Experimental Protocols

The methods for extracting and purifying this compound have evolved from simple solvent extractions to more refined chromatographic techniques.

Historical Method of Extraction and Purification (Rao and Seshadri, 1941)

This method, used for the isolation of this compound from Roccella montagnei, provides insight into mid-20th-century natural product chemistry techniques.

-

Initial Extraction: The dried and powdered lichen thalli were subjected to extraction with water.

-

Separation of Water-Insoluble Components: The water-insoluble portion of the initial extract was collected. This fraction contained this compound along with other non-polar and weakly polar compounds.

-

Recrystallization: The crude, water-insoluble residue was purified by recrystallization from alcohol (ethanol). This process of dissolving the solid in a hot solvent and allowing it to cool slowly to form crystals was repeated to obtain pure this compound.

Modern Method of Extraction and Purification

Contemporary methods for isolating this compound employ more efficient and systematic approaches.

-

Soxhlet Extraction: The dried and powdered lichen material is placed in a thimble and continuously extracted with a solvent of medium polarity, such as acetone or dichloromethane, in a Soxhlet apparatus for several hours. This ensures exhaustive extraction of the secondary metabolites.

-

Solvent Evaporation: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

-

Column Chromatography: The crude extract is then subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: The fractions containing pure this compound are combined, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane-ethyl acetate) to yield pure, crystalline this compound.

Visualizations

Workflow for the Discovery and Characterization of this compound```dot

References

The Biosynthesis of Roccellic Acid in Roccella Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roccellic acid, a C17 aliphatic dicarboxylic acid, is a characteristic secondary metabolite of lichens belonging to the genus Roccella. While the precise biosynthetic pathway of this compound has not been fully elucidated, it is hypothesized to be a product of the polyketide synthesis (PKS) pathway, which shares significant homology with fatty acid biosynthesis. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps and the underlying biochemical logic. Furthermore, this document outlines detailed experimental protocols for elucidating this pathway, including isotopic labeling studies, heterologous expression of putative biosynthetic genes, and targeted gene knockout experiments. Quantitative data, essential for pathway characterization, are presented in a structured format, and key workflows are visualized using logical diagrams. This guide is intended to serve as a foundational resource for researchers investigating lichen secondary metabolism and for professionals in drug development exploring the therapeutic potential of these unique natural products.

Introduction

Lichens are symbiotic organisms comprising a fungal partner (the mycobiont) and one or more photosynthetic partners (the photobiont). They are prolific producers of a diverse array of secondary metabolites, many of which possess interesting biological activities. Among these, this compound, first isolated from Roccella tinctoria, has garnered interest for its potential pharmacological applications. Understanding the biosynthesis of this compound is crucial for its sustainable production through biotechnological approaches and for the discovery of novel, structurally related compounds with enhanced therapeutic properties.

This guide synthesizes the current understanding of fatty acid and polyketide biosynthesis in fungi to propose a detailed, albeit hypothetical, pathway for this compound formation in Roccella species. It further provides the necessary technical details for the experimental validation of this proposed pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to proceed via a Type I iterative polyketide synthase (PKS) pathway. This pathway is analogous to fatty acid synthesis and involves the sequential condensation of malonyl-CoA units to a starter unit, followed by reductive modifications.

The key steps in the proposed pathway are:

-

Initiation: The biosynthesis is initiated with a starter unit, likely acetyl-CoA, which is loaded onto the acyl carrier protein (ACP) domain of the PKS.

-

Elongation and Reduction: A series of seven elongation cycles occur, with each cycle adding a two-carbon unit from malonyl-CoA. Following each condensation, the β-keto group is sequentially reduced, dehydrated, and further reduced to a saturated acyl chain. This process is catalyzed by the ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains of the PKS, respectively.

-

Methylation: A crucial step in the formation of this compound is the introduction of a methyl group at the C-3 position. This is likely catalyzed by a C-methyltransferase (CMeT) domain within the PKS, utilizing S-adenosyl methionine (SAM) as the methyl donor. This methylation event is proposed to occur on the growing polyketide chain.

-

Chain Termination and Cyclization: The biosynthesis is terminated by the release of the completed acyl chain from the ACP. It is hypothesized that this release involves a thioesterase (TE) domain and may be coupled with the formation of a dicarboxylic acid, though the exact mechanism for the formation of the second carboxylic acid group is yet to be determined. It could involve oxidation of a terminal methyl group by a separate enzyme system, such as a cytochrome P450 monooxygenase.

Diagram of the Proposed Biosynthetic Pathway

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Roccellic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roccellic acid is a naturally occurring dicarboxylic acid, first isolated from the lichen Roccella tinctoria. It has since been identified in various other lichen species, including Roccella montagnei.[1] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known physicochemical properties of this compound. It also details an experimental protocol for its isolation and purification from natural sources. While extensive research has been conducted on its isolation and biological activities, detailed spectroscopic and crystallographic data remain limited in publicly accessible literature.

Chemical Structure and Stereochemistry

This compound is chemically known as (2R,3S)-2-dodecyl-3-methylbutanedioic acid.[2] Its molecular formula is C₁₇H₃₂O₄, and it has a molecular weight of 300.44 g/mol .[2] The structure features a succinic acid backbone substituted with a dodecyl group at the C-2 position and a methyl group at the C-3 position.

The stereochemistry of the two chiral centers has been determined to be 2R and 3S, defining it as a specific diastereomer.[2] This specific spatial arrangement of the substituents is crucial for its biological activity and chemical properties.

Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language, illustrating the connectivity of the atoms and the defined stereochemistry at the chiral centers.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₂O₄ | PubChem |

| Molecular Weight | 300.44 g/mol | PubChem |

| IUPAC Name | (2R,3S)-2-dodecyl-3-methylbutanedioic acid | PubChem |

| CAS Number | 29838-46-8 | PubChem |

| Appearance | White crystalline solid | |

| LC-MS [M-H]⁻ | m/z 299.2228 | PubChem |

Note: Detailed ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are not available in the cited literature. Similarly, no crystallographic data has been found, preventing the inclusion of a table with bond lengths and angles.

Experimental Protocols

Isolation and Purification of this compound from Roccella montagnei

The following protocol is adapted from the methodology described by Mishra et al. (2017) for the isolation of this compound from the lichen Roccella montagnei.

1. Extraction:

-

Dried and powdered lichen material (100 g) is extracted with methanol (2.5 L) in a Soxhlet extractor for 36 hours.

-

The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Chromatographic Separation:

-

The crude methanolic extract (5 g) is subjected to column chromatography on silica gel (60-120 mesh).

-

The column is eluted with a stepwise gradient of hexane-ethyl acetate, starting from a ratio of 9.5:0.5 and gradually increasing the polarity to 7:3 (v/v).

-

Fractions of 50 ml each are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions with similar TLC profiles are combined to yield major sub-fractions.

3. Isolation and Identification:

-

This compound is isolated as a white crystalline solid from the appropriate fractions.

-

The structure of the isolated compound is confirmed by spectroscopic methods, including mass spectrometry. The mass spectrum of this compound exhibits a molecular ion peak corresponding to its molecular weight.

Below is a workflow diagram illustrating the isolation and purification process.

Chemical Synthesis

A detailed, experimentally verified protocol for the enantioselective synthesis of (2R,3S)-2-dodecyl-3-methylbutanedioic acid could not be located in the reviewed literature. The stereospecific synthesis of such substituted succinic acid derivatives typically requires advanced stereoselective synthetic methodologies.

Conclusion

This compound is a well-characterized natural product in terms of its planar structure and absolute stereochemistry. Its isolation from lichen sources is well-documented, allowing for further investigation of its biological properties. However, a comprehensive understanding of its three-dimensional structure at the atomic level, as well as detailed spectroscopic characterization, is hampered by the lack of publicly available crystallographic and complete NMR data. Further research in these areas would be highly beneficial for structure-activity relationship studies and for the design of synthetic analogues with potential therapeutic applications.

References

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Roccellic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roccellic acid, a naturally occurring long-chain dicarboxylic acid, has garnered interest in the scientific community for its potential biological activities, including antibacterial and anticancer properties.[1] Found primarily in lichens such as Roccella montagnei, this chiral molecule possesses a unique structure that dictates its physicochemical behavior and solubility, which are critical parameters for its study and potential application in drug development.[1][2] This guide provides a comprehensive overview of the known physicochemical properties and solubility characteristics of this compound, details relevant experimental protocols, and illustrates associated logical workflows and biological pathways.

Physicochemical Properties of this compound

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. While experimental data for some properties of this compound are limited, a combination of computed data and established trends for similar molecules allows for a well-rounded profile.

Table 1: Physicochemical Properties of this compound

| Property | Value/Information | Source/Comment |

| IUPAC Name | (2R,3S)-2-dodecyl-3-methylbutanedioic acid | PubChem[3] |

| Molecular Formula | C₁₇H₃₂O₄ | Wikipedia, PubChem, Cayman Chemical[1][2][3] |

| Molecular Weight | 300.4 g/mol | PubChem, Cayman Chemical[1][3] |

| Physical Form | Solid | Cayman Chemical[1] |

| Melting Point | Not experimentally determined in cited literature. | As a long-chain dicarboxylic acid, it is expected to have a relatively high melting point compared to its monocarboxylic counterparts due to strong intermolecular hydrogen bonding. |

| Boiling Point | Not experimentally determined; likely decomposes. | Long-chain carboxylic acids generally have high boiling points and tend to decompose before boiling at atmospheric pressure.[4] |

| pKa (Acid Dissociation Constant) | Not experimentally determined. | As a dicarboxylic acid, this compound has two pKa values. The first dissociation (pKa₁) is expected to be more acidic (lower pKa) than the second (pKa₂). For long-chain fatty acids, pKa values can be influenced by aggregation and the local environment. |

| logP (Octanol-Water Partition Coefficient) | 6.1 (Computed) | PubChem (XLogP3)[3]. This value indicates a high degree of lipophilicity, suggesting poor solubility in water and good solubility in nonpolar, organic solvents. |

Solubility Profile of this compound

The solubility of a compound is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile, and is paramount for formulation development. This compound's long alkyl chain and two polar carboxylic acid groups give it amphipathic character, leading to varied solubility depending on the solvent.

Qualitative Solubility

This compound is reported to be soluble in several organic solvents. This is consistent with its high lipophilicity as indicated by its computed logP value.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | Soluble | Cayman Chemical[1] |

| Dimethyl sulfoxide (DMSO) | Soluble | Cayman Chemical[1] |

| Ethanol | Soluble | Cayman Chemical[1] |

| Methanol | Soluble | Cayman Chemical[1] |

| Water | Expected to be poorly soluble. | The long dodecyl chain significantly decreases its solubility in water. Generally, the aqueous solubility of dicarboxylic acids decreases as the carbon chain length increases.[5] |

| Aqueous Base (e.g., NaOH) | Expected to be soluble. | Like other carboxylic acids, this compound will form a salt in the presence of a base, which is significantly more polar and thus more soluble in aqueous solutions. |

Quantitative Solubility

Experimental Protocols

Determining Aqueous and Organic Solvent Solubility (Shake-Flask Method)

A standard and reliable method for determining the solubility of a compound is the shake-flask method, followed by a suitable analytical technique to quantify the dissolved solute.

Objective: To determine the equilibrium solubility of this compound in a given solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

Materials:

-

This compound (solid)

-

Solvent of interest

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or another quantitative method.

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle. To ensure complete separation of the solid from the solution, centrifuge the vial at a high speed.

-

Sample Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid analytical saturation, perform an accurate serial dilution of the supernatant with the solvent.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of this compound is used for quantification.

-

Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking the dilution factor into account. The result is typically expressed in units such as mg/mL, µg/mL, or mol/L.

Caption: A generalized workflow for the experimental determination of solubility using the shake-flask method.

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit antibacterial and anticancer activities.[1] While the specific molecular targets and signaling pathways are not yet fully elucidated for this compound, we can infer potential mechanisms based on its structural class (fatty acid) and the known mechanisms of similar natural products.

Anticancer Activity

Many natural fatty acids and their derivatives exert anticancer effects by inducing apoptosis (programmed cell death). A key pathway involved in apoptosis is the intrinsic or mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, which are proteases that execute the apoptotic program.

Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential target for the anticancer activity of this compound.

Antibacterial Activity

The antibacterial mechanism of fatty acids often involves the disruption of the bacterial cell membrane.[1][2] Their lipophilic tails can insert into the phospholipid bilayer, leading to a loss of membrane integrity, dissipation of the proton motive force, and leakage of essential cytoplasmic components. This disruption can inhibit key cellular processes like electron transport and oxidative phosphorylation.[1]

Conclusion

This compound is a lipophilic dicarboxylic acid with poor aqueous solubility but good solubility in several organic solvents. While specific experimental data for several of its key physicochemical properties are yet to be published, its behavior can be largely predicted from its structure and comparison with similar long-chain fatty acids. Its reported anticancer and antibacterial activities make it a compound of interest for further investigation. Future research should focus on the experimental determination of its complete physicochemical profile and the elucidation of its specific molecular mechanisms of action to fully assess its therapeutic potential.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C17H32O4 | CID 11449446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2S,3S)-3-Hydroxy-2-methylbutanoic acid | C5H10O3 | CID 11966260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Natural Lichen Sources for Roccellic Acid Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural lichen sources for the isolation of Roccellic acid, a promising bioactive secondary metabolite. This document details the lichen species known to produce this compound, quantitative yields, detailed experimental protocols for its isolation and purification, and an exploration of its biosynthetic origins.

Natural Sources of this compound

This compound, a C17 aliphatic acid, has been identified in a variety of lichen species, primarily within the family Roccellaceae. Several species across different genera have been confirmed as natural sources, offering a range of options for isolation.

Table 1: Lichen Species Containing this compound and Reported Yields

| Genus | Species | Reported Yield (% of dry weight) | Reference(s) |

| Roccella | Roccella montagnei | 0.8 | [1] |

| Roccella | Roccella tinctoria | Presence confirmed | [2] |

| Roccella | Roccella phycopsis | Presence confirmed | [3] |

| Roccella | Roccella fuciformis | Presence confirmed | [3] |

| Roccella | Roccella belangeriana | Presence confirmed | [4] |

| Roccella | Roccella applanata | Presence confirmed | [4] |

| Lobodirina | Lobodirina cerebriformes | Presence confirmed | [2] |

| Lobodirina | Lobodirina mahuiana | Presence confirmed | [2] |

| Dirina | Dirina lutosa | Presence confirmed | [2] |

| Lecanora | Lecanora caperatica | Accessory compound | [5] |

Note: "Presence confirmed" indicates that this compound has been identified in the species, but specific quantitative yield data was not found in the surveyed literature. The yield of secondary metabolites in lichens can vary based on geographical location, substrate, and environmental conditions.

Experimental Protocols for this compound Isolation and Purification

The following is a synthesized, step-by-step protocol for the extraction and purification of this compound from lichen thalli, based on established methodologies for lichen secondary metabolites.

Extraction

This phase aims to extract a crude mixture of secondary metabolites, including this compound, from the dried lichen material.

Materials:

-

Dried and powdered lichen thalli (e.g., Roccella montagnei)

-

Methanol (analytical grade)

-

Soxhlet extractor or large conical flask for maceration

-

Rotary evaporator

-

Filter paper (Whatman No. 1 or equivalent)

Procedure:

-

Preparation of Lichen Material: Clean the collected lichen thalli to remove any substrate or debris. Air-dry the cleaned thalli thoroughly and then grind them into a fine powder using a blender or a mill.

-

Solvent Extraction:

-

Soxhlet Extraction (Recommended for higher efficiency): Place approximately 100 g of the powdered lichen material into a large thimble and extract with methanol in a Soxhlet apparatus for 24-48 hours.

-

Maceration: Alternatively, soak the powdered lichen (100 g) in a sufficient volume of methanol (e.g., 1 L) in a large conical flask. Seal the flask and agitate it on a rotary shaker at room temperature for 2-3 days.

-

-

Filtration: After extraction, filter the methanolic solution through filter paper to remove the solid lichen residue.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain a crude extract.

-

Drying: Dry the crude extract completely under vacuum to remove any residual solvent.

Purification by Column Chromatography

This step separates this compound from other co-extracted compounds based on their polarity.

Materials:

-

Crude methanolic extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

Developing chamber for TLC

-

UV lamp

-

Collection tubes

Procedure:

-

Column Preparation: Prepare a silica gel slurry in hexane and pack it into a glass column of appropriate size. Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

-

Sample Loading: Dissolve a portion of the crude methanolic extract in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

-

Elution: Begin the elution with 100% hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate. A suggested gradient could be:

-

Hexane (100%)

-

Hexane:Ethyl Acetate (9.5:0.5, 9:1, 8.5:1.5, 8:2, v/v)

-

-

Fraction Collection: Collect the eluate in separate fractions of a consistent volume (e.g., 20-50 mL each).

-

TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., Toluene:Dioxane:Acetic acid, 180:45:5, v/v/v). Visualize the spots under a UV lamp and by staining (e.g., with a sulfuric acid spray followed by heating). Combine the fractions that show a prominent spot corresponding to the Rf value of this compound.

-

Isolation of this compound: Evaporate the solvent from the combined fractions containing this compound to yield the purified compound. The purity can be further assessed by spectroscopic methods such as NMR and Mass Spectrometry.

Biosynthesis of this compound

This compound, as a branched-chain aliphatic acid, is believed to be synthesized through a combination of the fatty acid and polyketide biosynthetic pathways. While the precise enzymatic steps leading to this compound are not fully elucidated, a general understanding can be derived from the known fungal secondary metabolite biosynthesis.

Lichen secondary metabolites, including aliphatic acids, are primarily produced by the fungal partner (mycobiont) of the lichen symbiosis. The biosynthesis of these compounds generally originates from the acetyl-polymalonate pathway.

Putative Biosynthetic Pathway

The biosynthesis is thought to be initiated by a Polyketide Synthase (PKS) enzyme. These are large, multifunctional enzymes that catalyze the repeated condensation of acetyl-CoA and malonyl-CoA units to build a polyketide chain. For aliphatic acids like this compound, a highly reducing PKS is likely involved, which would reduce the keto groups formed during chain elongation, leading to a saturated carbon chain. The branching methyl group in this compound is likely introduced by a methyltransferase enzyme using S-adenosyl methionine (SAM) as a methyl donor.

References

A Technical Guide to the Identification of Roccellic Acid Stereoisomers, Including Toensbergianic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roccellic acid, a naturally occurring dicarboxylic acid found in various lichens, possesses a unique stereochemical structure that gives rise to several stereoisomers. Among these is Toensbergianic acid, a diastereomer of this compound. The precise identification and differentiation of these stereoisomers are critical for understanding their biological activities and for potential applications in drug development. This technical guide provides an in-depth overview of the stereochemistry of this compound and its known stereoisomer, Toensbergianic acid. It outlines detailed experimental protocols for their differentiation using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, chiral High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, this guide presents a logical framework for the identification process and summarizes key differentiating data in structured tables.

Introduction to this compound and its Stereoisomers

This compound is a chiral molecule with the chemical formula C₁₇H₃₂O₄.[1][2] Its structure contains two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers). The absolute configuration of the naturally occurring enantiomer of this compound has been established as (2R, 3S)-2-dodecyl-3-methylbutanedioic acid.[1][2]

The potential stereoisomers of 2-dodecyl-3-methylbutanedioic acid are:

-

(2R, 3S) - this compound

-

(2S, 3R) - The enantiomer of this compound

-

(2R, 3R) - A diastereomer of this compound (potentially Toensbergianic acid)

-

(2S, 3S) - A diastereomer of this compound (potentially Toensbergianic acid)

Data Presentation: Physicochemical and Spectroscopic Properties

While specific experimental data for Toensbergianic acid is scarce, the following tables summarize the known properties of this compound and provide expected comparative data for its diastereomers based on the principles of stereochemistry.

Table 1: Physicochemical Properties of this compound and its Stereoisomers

| Property | (2R, 3S)-Roccellic Acid | Toensbergianic Acid (Diastereomer) |

| Molecular Formula | C₁₇H₃₂O₄ | C₁₇H₃₂O₄ |

| Molecular Weight | 300.44 g/mol | 300.44 g/mol |

| Melting Point | Different from this compound | Expected to be different from this compound |

| Solubility | Different from this compound | Expected to be different from this compound |

| Specific Rotation ([α]D) | Expected to be non-zero | Expected to be non-zero and different from this compound |

Table 2: Expected NMR Spectroscopic Data (¹H and ¹³C) for this compound and Toensbergianic Acid

Note: Specific chemical shifts (δ) and coupling constants (J) are highly dependent on the solvent and experimental conditions. The values below are illustrative placeholders based on typical ranges for similar aliphatic dicarboxylic acids.

| Assignment | (2R, 3S)-Roccellic Acid (Expected) | Toensbergianic Acid (Diastereomer) (Expected) |

| ¹H NMR | ||

| H-2 | δ ~2.5-2.7 ppm (m) | δ will differ from this compound |

| H-3 | δ ~2.8-3.0 ppm (m) | δ will differ from this compound |

| -CH₃ (C-3) | δ ~1.1-1.3 ppm (d, J ≈ 7 Hz) | J value may differ slightly |

| -CH₂- (dodecyl) | δ ~1.2-1.6 ppm (m) | Similar pattern, minor shifts possible |

| -CH₃ (dodecyl) | δ ~0.8-0.9 ppm (t, J ≈ 7 Hz) | Similar pattern, minor shifts possible |

| -COOH | δ ~10-12 ppm (br s) | Similar chemical shift |

| ¹³C NMR | ||

| C-1 (COOH) | δ ~175-180 ppm | δ will differ from this compound |

| C-2 | δ ~45-50 ppm | δ will differ from this compound |

| C-3 | δ ~40-45 ppm | δ will differ from this compound |

| C-4 (COOH) | δ ~178-183 ppm | δ will differ from this compound |

| -CH₃ (C-3) | δ ~15-20 ppm | δ will differ from this compound |

| Dodecyl chain | δ ~14-35 ppm | Similar pattern, minor shifts possible |

Experimental Protocols

The following are detailed methodologies for the key experiments required to identify and differentiate the stereoisomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of molecules. Diastereomers will exhibit distinct NMR spectra.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified lichen acid (this compound or the suspected Toensbergianic acid) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

-

Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay of at least 1-2 seconds.

-

Acquire a standard ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

To aid in structural assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range proton-carbon correlations.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Integrate the proton signals to determine the relative number of protons.

-

Determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) for each proton signal.

-

Compare the chemical shifts and coupling constants of the two samples. Diastereomers will show differences in these parameters, particularly for the protons and carbons at or near the chiral centers (C-2 and C-3).

-

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary method for separating stereoisomers.

Protocol for Chiral HPLC Separation:

-

Sample Preparation:

-

Prepare stock solutions of the purified lichen acids in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Filter the solutions through a 0.22 µm syringe filter before injection.

-

-

Instrumentation and Method Development:

-

Use an HPLC system equipped with a UV detector.

-

Column Selection: A chiral stationary phase (CSP) is required. For acidic compounds like this compound, polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or macrocyclic antibiotic-based columns (e.g., Chirobiotic T) are often effective.

-

Mobile Phase: Start with a mobile phase of n-hexane and a polar modifier like isopropanol or ethanol, with a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape. A typical starting gradient could be 90:10 (n-hexane:isopropanol) with 0.1% TFA.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Monitor the elution at a wavelength where the compounds have some absorbance (e.g., ~210 nm for the carboxylic acid chromophore).

-

-

Analysis and Optimization:

-

Inject the samples and record the chromatograms.

-

Diastereomers should have different retention times.

-

Optimize the separation by adjusting the mobile phase composition (e.g., the ratio of hexane to alcohol and the concentration of the acidic additive).

-

The resolution between the peaks for the diastereomers should be calculated to ensure adequate separation.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS, particularly after derivatization, can be used to separate and identify diastereomers based on their different chromatographic behavior and mass spectral fragmentation patterns.

Protocol for GC-MS Analysis:

-

Derivatization:

-

Carboxylic acids are often derivatized to more volatile esters (e.g., methyl esters) or trimethylsilyl (TMS) esters before GC analysis.

-

Methylation: React the lichen acid with a methylating agent such as diazomethane (use with extreme caution in a fume hood) or by heating with BF₃-methanol.

-

Silylation: React the lichen acid with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

-

Instrumentation and Analysis:

-

Use a GC-MS system with a capillary column suitable for the analysis of fatty acid methyl esters or silylated compounds (e.g., a DB-5ms or similar non-polar column).

-

Set an appropriate temperature program for the GC oven to separate the derivatized diastereomers. A typical program might start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C).

-

The mass spectrometer should be operated in electron ionization (EI) mode.

-

-

Data Analysis:

-

The diastereomers should have different retention times in the gas chromatogram.

-

Analyze the mass spectra of the separated peaks. While diastereomers have the same molecular ion, their fragmentation patterns may show subtle differences in the relative intensities of certain fragment ions, which can aid in their identification.

-

Visualization of Relationships and Workflows

Stereoisomeric Relationship

Caption: Relationship between this compound and its stereoisomers.

Experimental Workflow for Stereoisomer Identification

Caption: A generalized workflow for identifying stereoisomers.

Conclusion

The identification and characterization of stereoisomers of this compound, such as Toensbergianic acid, are essential for advancing our understanding of their roles in nature and their potential for therapeutic applications. This guide provides a comprehensive framework for researchers, outlining the key analytical techniques and detailed protocols necessary for this purpose. While specific quantitative data for Toensbergianic acid remains to be fully elucidated, the methodologies presented here offer a robust pathway for its definitive characterization. The application of high-resolution NMR, chiral chromatography, and mass spectrometry will be instrumental in completing the stereochemical puzzle of these fascinating natural products.

References

Preliminary Screening of Roccellic Acid: A Technical Overview of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Roccellic acid, a secondary metabolite produced by various lichen species, particularly those of the genus Roccella, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a consolidated overview of the preliminary biological activities of this compound, with a focus on its anticancer and antifungal properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Anticancer Activity

Preliminary in vitro studies have demonstrated the cytotoxic potential of this compound against human cancer cell lines. Notably, this compound isolated from Roccella montagnei has shown significant activity against the DLD-1 colon cancer cell line, with a reported half-maximal inhibitory concentration (IC50) of 71.26 µg/mL. Furthermore, the cytotoxic effects of the methanolic extract of Roccella montagnei on breast (MCF-7), other colon (SW-620), and head and neck (FaDu) cancer cell lines have been attributed to the presence of this compound, suggesting a broader spectrum of potential anticancer activity. However, specific IC50 values for the isolated this compound against these latter cell lines are not yet publicly available.

Quantitative Data on Anticancer Activity

| Compound | Cell Line | Activity |

| This compound | DLD-1 (Colon Cancer) | IC50: 71.26 µg/mL |

Antifungal Activity

In addition to its anticancer potential, this compound has exhibited noteworthy antifungal properties. Studies have reported its activity against the pathogenic yeast Candida albicans, with a minimum inhibitory concentration required to inhibit 50% of microbial growth (MIC50) of 87 µg/mL. This finding indicates its potential as a lead compound for the development of novel antifungal agents. Further investigations into its efficacy against other fungal species and its mechanism of action are warranted.

Quantitative Data on Antifungal Activity

| Compound | Microorganism | Activity |

| This compound | Candida albicans | MIC50: 87 µg/mL |

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to determine the biological activities of this compound. These protocols are based on standard methodologies and should be optimized for specific experimental conditions.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., DLD-1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for MTT Assay

Caption: Workflow for determining the cytotoxic activity of this compound using the MTT assay.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of Candida albicans (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., RPMI-1640).

-

Compound Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate using the broth medium.

-

Inoculation: Add the standardized fungal suspension to each well, resulting in a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed. The MIC50 can be determined by testing a larger number of isolates and finding the concentration that inhibits 50% of them.

Experimental Workflow for Antifungal Susceptibility Testing

Caption: Workflow for determining the antifungal activity of this compound via broth microdilution.

Signaling Pathways: Avenues for Future Research

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not yet been elucidated. However, based on the activities of other lichen-derived secondary metabolites, several pathways warrant investigation. For instance, many natural products with anticancer properties are known to modulate key signaling cascades involved in cell proliferation, apoptosis, and survival, such as the MAPK and PI3K/Akt pathways. Future research should aim to explore the impact of this compound on these and other relevant signaling networks to understand its mechanism of action.

Hypothetical Signaling Pathway Modulation by this compound

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Conclusion

The preliminary data on this compound highlight its potential as a bioactive compound with promising anticancer and antifungal activities. The quantitative data presented, although limited, provide a basis for further investigation. The detailed experimental protocols offer a starting point for researchers to validate and expand upon these initial findings. Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial in advancing its development as a potential therapeutic agent. This technical guide serves to consolidate the current knowledge and to encourage further research into the biological activities of this intriguing lichen metabolite.

The Distribution and Analysis of Roccellic Acid in Lichen Genera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roccellic acid, a C17 aliphatic acid, is a secondary metabolite produced by various lichen-forming fungi. First identified in Roccella tinctoria, its presence has since been documented across a range of lichen genera, suggesting a significant, albeit specialized, role within these symbiotic organisms.[1] This technical guide provides an in-depth overview of the distribution of this compound, detailed experimental protocols for its extraction and analysis, and a summary of its biosynthetic origins. The information presented herein is intended to serve as a valuable resource for researchers in the fields of lichenology, natural product chemistry, and drug discovery.

Data Presentation: Distribution of this compound

This compound has been identified in several lichen genera, primarily within the order Arthoniales, but also in some Lecanorales. The following table summarizes the known distribution of this compound across different lichen genera. It is important to note that quantitative data on the concentration of this compound is scarce in the literature.

| Genus | Family | Order | Presence of this compound | Quantitative Data (where available) |

| Roccella | Roccellaceae | Arthoniales | Present in species such as R. tinctoria and R. montagnei.[1][2][3] | Roccella montagnei has been reported to yield 0.8% this compound.[4] |

| Lobodirina | Roccellaceae | Arthoniales | Identified in L. cerebriformes and L. mahuiana.[1] | Not available. |

| Dirina | Roccellaceae | Arthoniales | Found in species like D. lutosa.[1] | Not available. |

| Roccellina | Roccellaceae | Arthoniales | Present in various species. | Not available. |

| Lepraria | Stereocaulaceae | Lecanorales | Detected in several species, often in specific chemotypes, including some populations of L. nivalis.[5][6] | Not available. |

Experimental Protocols

Extraction of this compound from Lichen Thalli

This protocol describes a general method for the extraction of this compound from dried lichen material. Acetone is a commonly used solvent for the extraction of lichen acids.[7]

Materials:

-

Dried and cleaned lichen thalli

-

Acetone (reagent grade)

-

Erlenmeyer flask

-

Stir plate and stir bar

-

Filter paper and funnel

-

Rotary evaporator

-

Glass vials

Procedure:

-

Grind the dried lichen thalli into a fine powder.

-

Place the powdered lichen material into an Erlenmeyer flask.

-

Add acetone to the flask to completely submerge the lichen powder. A solid-to-solvent ratio of 1:10 (w/v) is a good starting point.

-

Stir the mixture at room temperature for 24 hours.

-

Filter the mixture through filter paper to separate the extract from the solid lichen material.

-

Wash the solid residue with a small amount of fresh acetone to ensure complete extraction.

-

Combine the filtrates and evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.

-

Store the dried crude extract in a sealed glass vial at 4°C.

Identification of this compound by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for the qualitative identification of this compound in a crude lichen extract.

Materials:

-

Crude lichen extract

-

This compound standard (if available)

-

TLC plates (silica gel 60 F254)

-

Developing tank

-

Capillary tubes for spotting

-

TLC solvent systems (see below)

-

10% Sulfuric acid spray

-

Heating plate or oven

Procedure:

-

Dissolve a small amount of the crude extract and the this compound standard in acetone.

-

Using a capillary tube, spot the dissolved extract and standard onto the baseline of a TLC plate.

-

Prepare the desired solvent system. Commonly used solvent systems for lichen substances include:

-

Solvent A: Toluene:Dioxane:Acetic Acid (180:45:5)

-

Solvent B': Hexane:Methyl-tert-butyl-ether:Formic Acid (140:72:18)

-

Solvent C: Toluene:Acetic Acid (170:30)[8]

-

-

Pour the solvent system into the developing tank to a depth of about 0.5 cm. Place a piece of filter paper in the tank to ensure saturation of the atmosphere with solvent vapors. Close the tank and allow it to equilibrate for at least 30 minutes.

-

Place the spotted TLC plate in the developing tank, ensuring the spots are above the solvent level.

-

Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Remove the plate from the tank and mark the solvent front with a pencil.

-

Dry the plate in a fume hood.

-

Spray the plate with 10% sulfuric acid.

-

Heat the plate at 110°C for 10 minutes.

-

This compound will appear as a distinct spot. Compare the Rf value and color of the spot from the extract with that of the this compound standard. Fatty acids typically appear as grey or brownish spots after charring.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC-DAD)

HPLC with a Diode Array Detector (DAD) is a precise method for the quantification of this compound.

Materials:

-

Crude lichen extract

-

This compound standard of known concentration

-

HPLC-grade methanol and water

-

HPLC-grade phosphoric acid or formic acid

-

HPLC system with a DAD detector and a C18 column

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Standards and Samples:

-

Prepare a stock solution of the this compound standard in methanol.

-

Create a series of standard solutions of different concentrations by diluting the stock solution.

-

Accurately weigh a portion of the crude lichen extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (water with 0.1% phosphoric acid) and solvent B (methanol).

-

Gradient Program: A linear gradient starting with a higher proportion of solvent A and increasing the proportion of solvent B over time.

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD detector set to monitor at a wavelength appropriate for fatty acids (e.g., 210 nm).

-

Injection Volume: 20 µL.

-

-

Analysis:

-

Inject the standard solutions to create a calibration curve of peak area versus concentration.

-

Inject the prepared sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and analysis of this compound.

Biosynthesis of this compound (Generalized Pathway)

This compound, being a fatty acid derivative, is synthesized via the acetyl-malonate pathway, which is common for the biosynthesis of polyketides in fungi.[9] The pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a fatty acid synthase (FAS) complex.

Caption: Generalized biosynthetic pathway of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scielo.br [scielo.br]

- 3. Evaluation of the Antifungal and Antiproliferative Properties of the Lichen Roccella tinctoria DC. Extracts and Main Components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. repository.usmf.md [repository.usmf.md]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Workflow for the Analysis of Lichen Secondary Metabolites | Consortium of Lichen Herbaria / Consorcio Herbarios de Líquenes [help.lichenportal.org]

- 9. Production, Biosynthesis, and Commercial Applications of Fatty Acids From Oleaginous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Foundations: An In-depth Technical Guide to the Early Chemical Synthesis of Roccellic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational early chemical syntheses and structural elucidation of Roccellic acid, a naturally occurring dicarboxylic acid first isolated from lichens. The focus of this document is to provide a detailed account of the seminal work that established the absolute configuration of (+)-Roccellic acid as (2R,3S)-2-dodecyl-3-methylbutanedioic acid. This exploration is centered on the pivotal degradation and synthetic studies that were instrumental in confirming its structure, offering valuable insights into the classical methods of natural product chemistry.

Core Findings: Elucidation of Stereochemistry through Degradation and Synthesis

The early investigations into the structure of this compound, particularly its stereochemistry, relied heavily on chemical degradation to smaller, more readily identifiable molecules. This approach, coupled with the synthesis of potential diastereomers, allowed for the unambiguous assignment of the relative and absolute configurations of the two chiral centers.

A cornerstone in this endeavor was the work of Åkermark in 1962, which provided definitive proof for the erythro configuration of the two adjacent chiral carbons. The key experimental evidence was derived from the degradation of this compound to known stereoisomers of 2,3-dimethylsuccinic acid.

Key Experimental Protocols

The following sections detail the critical experimental methodologies employed in the early structural elucidation and confirmatory synthesis of this compound.

1. Ozonolysis of Anhydrothis compound Monomethyl Ester:

This degradative procedure was a crucial first step in breaking down the this compound molecule to reveal the stereochemical relationship between the two chiral centers.

-

Procedure: Anhydrothis compound monomethyl ester, derived from natural (+)-Roccellic acid, was dissolved in ethyl acetate. The solution was cooled and subjected to a stream of ozone until saturation. The resulting ozonide was then decomposed by heating with water.

-

Outcome: This process cleaved the dodecyl side chain, yielding (+)-2,3-dimethylsuccinic acid.

2. Synthesis of meso-2,3-Dimethylsuccinic Acid:

To establish a reference for the degradation product, an authentic sample of meso-2,3-dimethylsuccinic acid was synthesized.

-

Procedure: Diethyl α,α'-dicyano-β,γ-dimethyl-glutarate was hydrolyzed by heating with concentrated hydrochloric acid. The resulting crude product was then purified by recrystallization.

-

Comparison: The (+)-2,3-dimethylsuccinic acid obtained from the degradation of this compound was found to be the enantiomer of the known (-)-(2R,3R)-2,3-dimethylsuccinic acid, thus establishing its (2S,3S) configuration. This, in turn, indicated an erythro relationship between the substituents on the succinic acid backbone of the original this compound.

3. Barbier-Wieland Degradation of Dihydrothis compound:

To further probe the structure and confirm the length of the alkyl side chain, a stepwise degradation of the carbon chain was performed.

-

Procedure: Dihydrothis compound was subjected to multiple cycles of the Barbier-Wieland degradation. Each cycle involved the conversion of the carboxylic acid to a diphenylcarbinol, followed by dehydration to a diphenylethylene derivative, and finally, oxidative cleavage to shorten the chain by one carbon atom.

-

Significance: This classical method allowed for the systematic shortening of the alkyl chain, providing evidence for its unbranched nature and confirming its length.

Quantitative Data Summary

The following table summarizes the key quantitative data reported in the early structural elucidation studies of this compound.

| Compound | Melting Point (°C) | Specific Rotation ([(\alpha)]D) | Yield (%) | Notes |

| (+)-Roccellic acid | 131-132 | +17.5° (c 2.0, ethanol) | - | Isolated from Roccella fuciformis. |

| Anhydrothis compound | 46-47 | +18.0° (c 2.0, ethanol) | - | Prepared by treating this compound with acetic anhydride. |

| (+)-2,3-Dimethylsuccinic acid | 128-129 | +14.2° (c 1.5, water) | - | Obtained from the ozonolysis of anhydrothis compound monomethyl ester. |

| meso-2,3-Dimethylsuccinic acid | 128-129 | 0° | - | Synthesized for comparison. The racemic nature of the synthetic product was confirmed by resolution. |

Logical Relationships and Experimental Workflows

The logical progression of the early scientific inquiry into the structure of this compound can be visualized as a series of interconnected steps involving degradation, synthesis, and comparison.

This diagram illustrates how the degradation of the natural product to a simpler, chiral molecule, in parallel with the synthesis of a known stereoisomer, allowed for a direct comparison of their physical properties. This comparative analysis was the cornerstone for deducing the stereochemistry of the original, more complex molecule. This systematic approach, combining both degradative and synthetic chemistry, represents a classic strategy in the field of natural product chemistry and underscores the rigorous experimental work required to establish the three-dimensional structure of chiral molecules in the pre-spectroscopic era.

Initial Reports on the Antimicrobial Properties of Roccellic Acid: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Roccellic acid, a C17 aliphatic acid derived from lichens of the Roccella genus, represents a potential, yet underexplored, source of novel antimicrobial agents. While direct and comprehensive studies on the antimicrobial activities of isolated this compound are limited in publicly available literature, the broader class of long-chain fatty acids, to which it belongs, has demonstrated significant antimicrobial properties. This technical guide synthesizes the available initial reports and contextual data to provide a foundational understanding of this compound's potential antimicrobial efficacy. It details generalized experimental protocols for its evaluation and proposes a putative mechanism of action based on the known antimicrobial effects of similar fatty acids. The included data tables, while not specific to this compound due to a lack of published results, provide representative Minimum Inhibitory Concentration (MIC) values for structurally related long-chain and methyl-branched fatty acids to serve as a benchmark for future investigations.

Introduction to this compound

This compound is a secondary metabolite found in various lichen species, particularly within the genus Roccella. Structurally, it is a methyl-branched, long-chain dicarboxylic acid, a characteristic that places it within a class of lipids known for their diverse biological activities. While research on lichen-derived compounds has revealed a wealth of antimicrobial agents, this compound itself has not been the subject of extensive investigation regarding its specific antimicrobial spectrum and potency. This guide aims to bridge this knowledge gap by providing a comprehensive overview of the anticipated antimicrobial properties of this compound, based on the activities of analogous compounds and established principles of fatty acid antimicrobial action.

Quantitative Antimicrobial Data (Representative)

Due to the absence of specific quantitative data for this compound in the reviewed literature, the following tables present MIC values for other long-chain and branched-chain fatty acids against a range of common pathogens. This data is intended to be representative and to provide a comparative baseline for future studies on this compound.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Saturated and Unsaturated Fatty Acids against Bacterial Pathogens

| Fatty Acid | Chain Length | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) |

| Lauric Acid | C12:0 | 15.6 - 64 | >250 | >250 |

| Myristic Acid | C14:0 | 31.3 - 125 | >250 | >250 |

| Palmitic Acid | C16:0 | 125 - 250 | >250 | >250 |

| Oleic Acid | C18:1 | 62.5 - 125 | 250 | >250 |

| Linoleic Acid | C18:2 | 31.3 - 62.5 | 125 | 250 |

Note: Data is compiled from various sources and represents a range of reported values. The efficacy of fatty acids can be influenced by test conditions such as pH and media composition.

Table 2: Representative Minimum Inhibitory Concentration (MIC) of Fatty Acids against Fungal Pathogens

| Fatty Acid | Chain Length | Candida albicans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) |

| Capric Acid | C10:0 | 50 - 100 | 100 - 200 |

| Lauric Acid | C12:0 | 25 - 50 | 50 - 100 |

| Undecylenic Acid | C11:1 | 10 - 25 | 25 - 50 |

Note: Antifungal activity of fatty acids is often more pronounced in acidic environments.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

-

Isolated and purified this compound

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial cultures (adjusted to 0.5 McFarland standard)

-

Sterile pipette and tips

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth medium to achieve a range of decreasing concentrations.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of this compound in which no visible growth (turbidity) is observed.

Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.

Materials:

-

Isolated and purified this compound

-

Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Microbial cultures (spread to create a lawn)

-

Sterile cork borer or pipette tip to create wells

-

Sterile pipette and tips

-

Incubator

Procedure:

-

Preparation of Agar Plates: Prepare agar plates and allow them to solidify.

-

Inoculation: Spread a standardized inoculum of the test microorganism evenly over the entire surface of the agar to create a bacterial lawn.

-

Well Creation: Use a sterile cork borer to create uniform wells in the agar.

-

Application of this compound: Add a specific volume of a known concentration of this compound solution into each well.

-

Controls: Use a solvent control (the solvent used to dissolve this compound) and a positive control (a known antibiotic).

-

Incubation: Incubate the plates under appropriate conditions.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Proposed Mechanism of Action and Signaling Pathways

While the precise molecular targets of this compound are yet to be elucidated, the antimicrobial mechanism of long-chain fatty acids is generally attributed to their ability to disrupt the bacterial cell membrane. The following proposed mechanism is based on this established understanding.

Proposed Antimicrobial Mechanism of this compound:

This compound, with its long aliphatic chain, is expected to intercalate into the phospholipid bilayer of the bacterial cell membrane. This insertion disrupts the membrane's structural integrity and fluidity. The consequences of this disruption are multifaceted and can include:

-

Increased Membrane Permeability: The disruption of the lipid bilayer leads to the formation of pores or channels, causing leakage of essential intracellular components such as ions (K+), ATP, and nucleic acids.

-

Inhibition of Membrane-Bound Enzymes: Many vital cellular processes are carried out by enzymes embedded in the cell membrane, including those involved in cellular respiration and cell wall synthesis. The altered membrane environment can inhibit the function of these enzymes.

-

Disruption of Electron Transport Chain: The dissipation of the proton motive force across the membrane can uncouple the electron transport chain, leading to a collapse in cellular energy production.

-

Induction of Oxidative Stress: Disruption of cellular processes can lead to the generation of reactive oxygen species (ROS), causing damage to DNA, proteins, and lipids.

Visualizations

Below are Graphviz diagrams illustrating the proposed experimental workflow and a hypothetical signaling pathway for the antimicrobial action of this compound.

Caption: Experimental workflow for assessing the antimicrobial properties of this compound.

Caption: Proposed mechanism of antimicrobial action for this compound.

Conclusion and Future Directions

The initial reports and analogous data suggest that this compound holds promise as a novel antimicrobial agent. Its structural similarity to other bioactive long-chain fatty acids indicates a likelihood of efficacy, particularly against Gram-positive bacteria. However, a significant research gap exists, and dedicated studies are imperative to fully characterize its antimicrobial profile.

Future research should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation of pure this compound from lichen sources.

-

Comprehensive Antimicrobial Screening: Testing purified this compound against a broad panel of clinically relevant bacteria and fungi to determine its spectrum of activity and MIC values.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound in microbial cells.

-

In Vivo Efficacy and Toxicity: Evaluating the antimicrobial efficacy and potential toxicity of this compound in animal models of infection.

By addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of new and effective treatments for infectious diseases.

Methodological & Application

Application Notes and Protocols for the Extraction of Roccellic Acid from Roccella montagnei

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roccella montagnei Bél., a fruticose lichen belonging to the family Roccelleceae, is a known source of various secondary metabolites with potential biological activities. Among these, roccellic acid, a C17 dicarboxylic fatty acid, has demonstrated significant cytotoxic activity against cancer cell lines, making it a compound of interest for drug discovery and development.[1][2][3][4] This document provides detailed protocols for the extraction, isolation, and purification of this compound from the thalli of Roccella montagnei. The methodologies described are compiled from various scientific studies to offer comprehensive guidance for laboratory applications.

Quantitative Data Summary

The yield of this compound from Roccella montagnei can vary depending on the geographical origin of the lichen, the season of collection, and the extraction method employed. The following table summarizes quantitative data from reported extractions.